

BCN-PEG3-Oxyamine: A Technical Guide for Advanced Bioconjugation

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Compound of Interest		
Compound Name:	BCN-PEG3-oxyamine	
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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the heterobifunctional linker, **BCN-PEG3-Oxyamine**, a critical tool in modern bioconjugation and the development of targeted therapeutics such as Antibody-Drug Conjugates (ADCs). This document outlines its chemical and physical properties, provides detailed experimental protocols for its use, and illustrates the underlying chemical principles with clear diagrams.

Core Properties of BCN-PEG3-Oxyamine

BCN-PEG3-Oxyamine is a versatile molecule designed with two distinct reactive moieties, enabling the sequential or orthogonal linkage of two different molecules. It incorporates a bicyclo[6.1.0]nonyne (BCN) group for copper-free click chemistry and an oxyamine group for oxime ligation. A hydrophilic polyethylene glycol (PEG3) spacer enhances solubility in aqueous solutions, reduces aggregation, and minimizes steric hindrance during conjugation.[1]

Below is a summary of its key quantitative data:

Property	Value	References
Chemical Formula	C21H35N3O7	[2][3][4]
Molecular Weight	441.52 g/mol	[2]
Exact Mass	441.2500 u	
Exact Mass	441.2500 u	



Mechanism of Action: Dual-Mode Ligation

The utility of **BCN-PEG3-Oxyamine** lies in its two orthogonal reactive handles, which allow for precise, controlled conjugation.

- Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): The BCN group is a strained alkyne that reacts spontaneously with azide-functionalized molecules. This "click chemistry" reaction is bioorthogonal, meaning it proceeds with high efficiency under mild, physiological conditions (aqueous buffer, neutral pH, ambient temperature) without interfering with biological functional groups. A key advantage of SPAAC is that it does not require a cytotoxic copper catalyst, making it ideal for applications involving live cells or sensitive biomolecules. The reaction results in a stable triazole linkage.
- Oxime Ligation: The oxyamine (-ONH₂) group reacts with molecules containing an aldehyde or ketone functional group to form a stable oxime bond. This reaction is highly chemoselective. While the reaction can proceed at acidic pH, the use of nucleophilic catalysts, such as aniline or its derivatives (e.g., p-phenylenediamine), can significantly accelerate the reaction rate at neutral pH, making it more suitable for biological applications.

The combination of these two functionalities allows for a modular approach to constructing complex bioconjugates, such as ADCs, where an antibody is first linked to the **BCN-PEG3-Oxyamine**, which is then conjugated to a cytotoxic drug.

Experimental Protocols

The following are generalized protocols for utilizing **BCN-PEG3-Oxyamine** in a two-step conjugation process. Researchers must optimize specific parameters, such as molar ratios and incubation times, for their particular molecules of interest.

Protocol 1: SPAAC Ligation of an Azide-Modified Antibody with BCN-PEG3-Oxyamine

This protocol describes the first step of conjugation: reacting an azide-containing antibody with the BCN group of the linker.

Materials:



- Azide-modified antibody in an amine-free buffer (e.g., PBS, pH 7.4)
- BCN-PEG3-Oxyamine
- Anhydrous Dimethyl sulfoxide (DMSO)
- Reaction vessel (e.g., microcentrifuge tube)
- Size-exclusion chromatography (SEC) column for purification

Procedure:

- Prepare BCN-PEG3-Oxyamine Stock Solution: Allow the vial of BCN-PEG3-Oxyamine to warm to room temperature. Prepare a 10 mM stock solution by dissolving the required amount in anhydrous DMSO.
- Reaction Setup: In a reaction vessel, add the solution of the azide-modified antibody.
- Add BCN-PEG3-Oxyamine: Add a 2 to 4-fold molar excess of the BCN-PEG3-Oxyamine stock solution to the antibody solution. The final concentration of DMSO should be kept below 5% (v/v) to minimize its impact on protein stability.
- Incubation: Gently mix the components. Incubate the reaction at room temperature for 4-12 hours or at 4°C for 12-24 hours. Reaction times may be shorter (e.g., 2 hours at room temperature) and should be optimized.
- Purification: Remove the excess, unreacted BCN-PEG3-Oxyamine and obtain the purified antibody-linker conjugate using size-exclusion chromatography.

Protocol 2: Oxime Ligation of an Aldehyde-Modified Payload to the Antibody-Linker Conjugate

This protocol outlines the second step: conjugating an aldehyde-containing payload (e.g., a cytotoxic drug) to the oxyamine group of the antibody-linker conjugate.

Materials:

Purified antibody-(BCN-PEG3-Oxyamine) conjugate from Protocol 1



- · Aldehyde-modified payload molecule
- Anhydrous DMSO
- Reaction buffer (e.g., 0.1 M Sodium Phosphate, pH 7)
- Aniline catalyst stock solution (e.g., 1 M in DMSO)
- Purification system (e.g., SEC or dialysis)

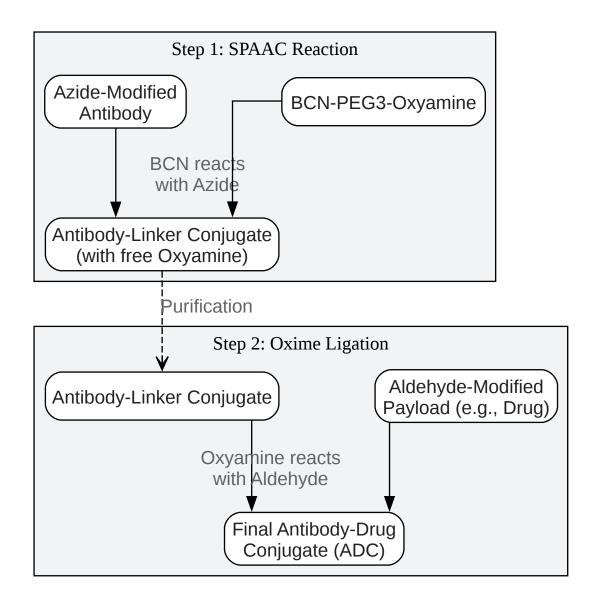
Procedure:

- Prepare Payload Stock Solution: Dissolve the aldehyde-modified payload in anhydrous DMSO to create a concentrated stock solution (e.g., 10-20 mM).
- Reaction Setup: In a suitable reaction vessel, add the purified antibody-linker conjugate in the reaction buffer.
- Add Catalyst: To accelerate the reaction, add the aniline stock solution to a final concentration of 50-100 mM.
- Add Payload: Add a 5 to 10-fold molar excess of the aldehyde-modified payload stock solution to the reaction mixture.
- Incubation: Incubate the reaction at room temperature for 2-6 hours. Monitor the reaction progress using an appropriate analytical method (e.g., HPLC, SDS-PAGE).
- Purification: Once the reaction is complete, purify the final antibody-drug conjugate to remove excess payload and catalyst using size-exclusion chromatography or dialysis.

Visualizing the Workflow and Chemistry

The following diagrams, generated using Graphviz, illustrate the logical flow of the dual conjugation process and the underlying chemical reactions.

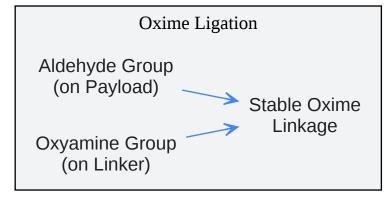


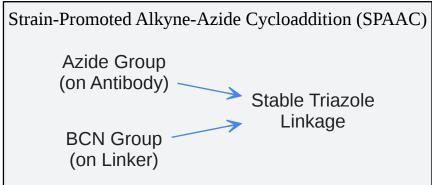


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Caption: Workflow for two-step ADC synthesis using **BCN-PEG3-Oxyamine**.







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